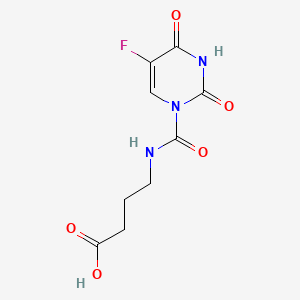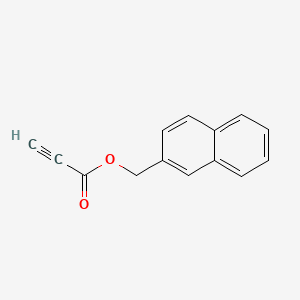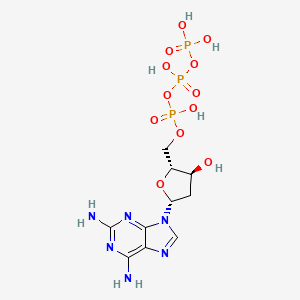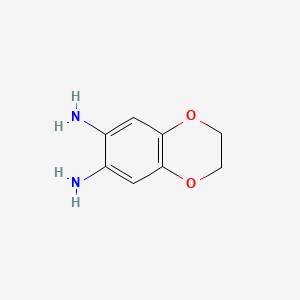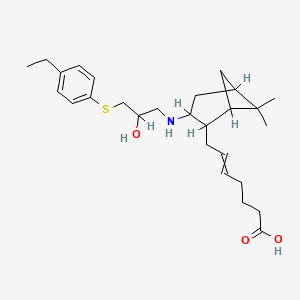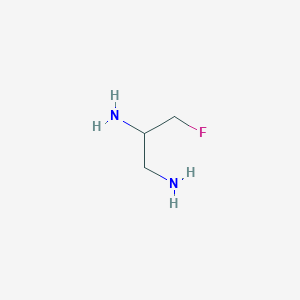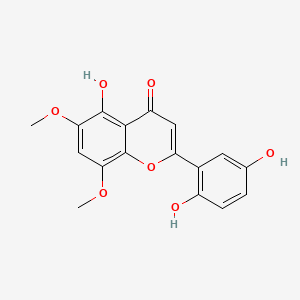
Olivoretin
Descripción general
Descripción
Olivoretin A (CHEBI:226710) is an amino acid amide . The IUPAC name for Olivoretin A is (6S,9S,14R,17R)- 17- ethenyl- 6- (methoxymethyl)- 10,14,17- trimethyl- 9,14- di(propan- 2- yl)- 2,7,10- triazatetracyclo[9.7.1.04,19.013,18]nonadeca- 1(18),3,11(19),12- tetraen- 8- one .
Synthesis Analysis
The biosynthesis of Olivoretin involves several enzymatic reactions. For instance, the transformation of blastmycetin D to olivoretin A by acid treatment has been reported .Molecular Structure Analysis
The molecular structure of Olivoretin A includes a nine-membered lactam and a C-11 cyclic terpene . The distance from C-3 of DMAPP to C-7 of indolactam V was found to be 3.3 Å, which is closer than the distance from C-1 of DMAPP to N-1 of indolactam V (6.0 Å) .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Olivoretin include terpene cyclization triggered by the C-N bond formation by P450 oxygenase (TleB), the prenyltransferase (TleC), and the methyltransferase (TleD) . The deuterium atom shifts from C-25 to C-26 during the terpene ring cyclization .Aplicaciones Científicas De Investigación
Olivoretin and Biological Activity
Studies have shown that olivoretin D, which possesses a free hydroxyl group, is biologically active, unlike its O-methylated isomers, olivoretins A, B, and C. This highlights the importance of the free hydroxyl group in the biological activity of these compounds (Horiuchi et al., 1984).
Structural Elucidation of Olivoretins
Research has led to the structural elucidation of olivoretins A and D. Olivoretin A was found to be O-methyl olivoretin D, and olivoretin D's structure was identified as identical to teleocidin B (Sakai et al., 1984). Additionally, the structures of olivoretin B and C were determined through X-ray analysis, revealing their conformations and contributions to the cyclohexene ring conformation (Hitotsuyanagi et al., 1984).
Olivoretin C and Tumor Promotion
Des-O-methylolivoretin C, a demethylated form of olivoretin C, has been studied for its tumor-promoting activity. Experiments on mouse skin indicated its significant tumor-promoting properties in comparison to teleocidin (Ninomiya et al., 1986).
Further Research on Teleocidin Class Tumor Promoters
Olivoretin E, a new metabolite identified along with des-O-methylolivoretin C, has been isolated and studied for its potential as a tumor promoter. This research aids in understanding the broader category of teleocidin class tumor promoters, which includes various olivoretins (Sakai et al., 1986).
Olivomycin: A Related Compound
Olivomycin, derived from the same bacterial source as olivoretins, has been utilized in fluorescent microscopy and has shown potential antineoplastic activities. It binds to DNA, inhibiting RNA transcription and protein synthesis, and can induce apoptosis in tumor cells (Farmatsiia, 2020).
Mecanismo De Acción
Direcciones Futuras
The accumulated information on Olivoretin and related compounds has facilitated the identification of the enzymatic reactions in their biosynthesis. New developments in structural biology have strongly aided efforts to clarify the finer points of these reactions . This new knowledge will benefit future engineering studies to create unnatural PKC activators .
Propiedades
IUPAC Name |
(6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQINLFPKZPQGGD-ZVYOULDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238083 | |
| Record name | Olivoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90297-52-2 | |
| Record name | Olivoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090297522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)
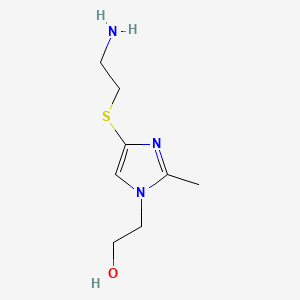

![2-[3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid](/img/structure/B1219172.png)
